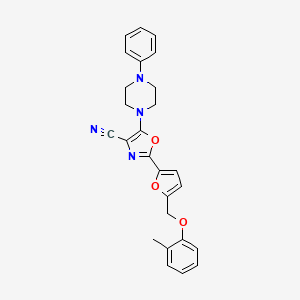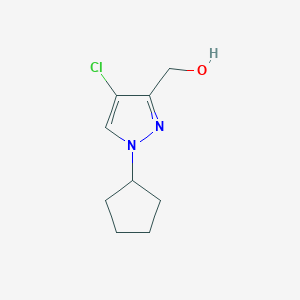
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a phenyl ring, a thiazole ring, and an azetidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
While the specific synthesis route for this compound is not available, imidazole derivatives are often synthesized via condensation reactions . For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .Molecular Structure Analysis
Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound are not available.Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Optical Properties
- One-Pot Synthesis and Optical Properties : A study describes a one-pot synthesis approach for 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the method's efficiency and the optical properties of the synthesized compounds. These compounds exhibit significant Stokes' shifts and quantum yields, hinting at potential applications in material science for creating luminescent materials (Volpi et al., 2017).
Antibacterial Screening
- Antibacterial Activity of Thiazole Derivatives : Research into novel thiazolyl pyrazole and benzoxazole derivatives has demonstrated significant antibacterial activities, underscoring the importance of these moieties in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Synthesis and Characterization of Imidazole Derivatives
- Imidazole Derivatives Containing β-Lactam Ring : The synthesis of imidazole derivatives that incorporate a β-lactam ring has been explored, showcasing a novel approach to integrating these heterocycles for potential therapeutic applications (Askar, Ali, & Al-Mouamin, 2016).
Chelated Carbene Complexes
- Chelated Imidazolidinone and Oxazolidinone Carbene Complexes : A method for synthesizing chelated carbene complexes involving imidazolidinone and oxazolidinone has been reported, presenting a new pathway for creating complexes with potential catalytic applications (Powers et al., 2001).
Spectral Characterization and Docking Studies
- Spectral Characterization and Docking Studies : Studies have synthesized and characterized novel thiazol and thiophene derivatives, providing insights into their structural optimization and potential antibacterial activity through molecular docking studies. These insights are crucial for understanding how such compounds interact at the molecular level (Shahana & Yardily, 2020).
Wirkmechanismus
Target of Action
The compound, also known as (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution
Result of Action
Given the wide range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects. The specific effects would depend on the compound’s targets, mode of action, and affected biochemical pathways.
Eigenschaften
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQFFSHIIXENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)




![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)



